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Compound of Interest

Compound Name: Vizenpistat

Cat. No.: B15573921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for Vizenpistat (also known

as SR-8541A), a potent and selective inhibitor of Ectonucleotide

Pyrophosphatase/Phosphodiesterase 1 (ENPP1), with other emerging ENPP1 inhibitors. The

information is intended to support independent validation and further research in the field of

cancer immunotherapy.

Introduction to Vizenpistat and ENPP1 Inhibition
Vizenpistat is a clinical-stage, orally bioavailable small molecule inhibitor of ENPP1. ENPP1

has been identified as a key negative regulator of the cGAS-STING (cyclic GMP-AMP

Synthase - Stimulator of Interferon Genes) pathway, a critical component of the innate immune

system's response to cancer. By hydrolyzing the second messenger cyclic GMP-AMP

(cGAMP), ENPP1 suppresses the activation of STING, thereby dampening the anti-tumor

immune response. Inhibition of ENPP1 by agents like Vizenpistat is a promising therapeutic

strategy to reactivate innate immunity against tumors.

Quantitative Data Comparison of ENPP1 Inhibitors
The following table summarizes the available quantitative data for Vizenpistat and its

alternatives. This data has been compiled from various preclinical and early clinical studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15573921?utm_src=pdf-interest
https://www.benchchem.com/product/b15573921?utm_src=pdf-body
https://www.benchchem.com/product/b15573921?utm_src=pdf-body
https://www.benchchem.com/product/b15573921?utm_src=pdf-body
https://www.benchchem.com/product/b15573921?utm_src=pdf-body
https://www.benchchem.com/product/b15573921?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target IC50 / Ki
Key Preclinical
Findings

Clinical
Development
Stage

Vizenpistat (SR-

8541A)
ENPP1

IC50: 1.4 - 3.6

nM[1][2]

Orally

bioavailable

(~50% in

rodents);

promotes

immune cell

infiltration in 3D

spheroid models;

synergistic anti-

tumor effects

with checkpoint

inhibitors and

radiation in

syngeneic

mouse models.

[2][3][4]

Phase 1

(NCT06063681)

for

advanced/metast

atic solid tumors.

[5]

RBS2418 ENPP1
Ki: 0.13 - 0.14

nM[6]

Orally

bioavailable;

complete ENPP1

inhibition in

human serum at

100 mg dose;

significant

increase in

progression-free

survival in

patients with

ENPP1 and

cGAS expressing

tumors.[6][7][8]

Phase 2 for

advanced

metastatic

colorectal

cancer.[7]

TXN10128 ENPP1 IC50: 4 nM[9] Orally

bioavailable

(52.4% in mice);

Phase 1 dose

escalation study

in solid tumor
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enhances STING

pathway

activation;

synergistic anti-

tumor effect with

anti-PD-L1

antibodies in a

colon cancer

model.[9][10]

patients in

Korea.[11]

ISM5939 ENPP1
IC50: 0.63

nM[12]

Orally

bioavailable;

demonstrates

robust anti-tumor

efficacy in in vivo

studies;

favorable safety

profile in

preclinical

models.[12][13]

IND-enabling

studies

completed;

entering Phase 1

trials.[13]

STF-1623 ENPP1

Ki: 16 nM (in

vitro); IC50: 68

nM (in cells)[14]

Potent and

selective inhibitor

with a long tumor

residence time;

demonstrates

robust anti-tumor

and anti-

metastatic

effects across

multiple

syngeneic

mouse tumor

models.[14][15]

Preclinical.

OC-1 ENPP1 Ki: < 10 nM[16]

[17]

Orally

bioavailable

(72% in mice,

63% in rats);

Preclinical.
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shows single-

agent anti-tumor

activity (20-40%

TGI) and

combination

activity (~75%

TGI) with an anti-

PD-1 antibody in

syngeneic

mouse models.

[16][17]

Experimental Protocols
Detailed methodologies are crucial for the independent validation of published data. Below are

representative experimental protocols for key assays used in the preclinical evaluation of

ENPP1 inhibitors.

In Vitro ENPP1 Inhibition Assay (Luminescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ENPP1.

Reagents and Materials: Recombinant human ENPP1, ATP (substrate), ADP-Glo™ Kinase

Assay kit (Promega), test compounds (e.g., Vizenpistat).

Procedure:

Prepare a reaction buffer containing Tris-HCl, MgCl2, and BSA.

Add recombinant ENPP1 to the wells of a 384-well plate.

Add serial dilutions of the test compound.

Initiate the reaction by adding a solution of ATP.

Incubate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent

and a luminometer.

Data Analysis: The luminescence signal is proportional to the amount of ADP generated and

inversely proportional to the inhibitory activity of the compound. IC50 values are calculated

by fitting the data to a four-parameter logistic curve.

In Vivo Tumor Growth Inhibition (TGI) Studies in
Syngeneic Mouse Models
These studies assess the anti-tumor efficacy of an ENPP1 inhibitor in immunocompetent mice.

Animal Models: Syngeneic mouse models, such as CT26 (colon carcinoma) or MC38 (colon

adenocarcinoma), are commonly used.[18]

Procedure:

Tumor cells are implanted subcutaneously into the flank of the mice.

When tumors reach a palpable size, mice are randomized into treatment and control

groups.

The test compound (e.g., OC-1) is administered orally at a specified dose and schedule.

[16]

A control group receives the vehicle.

Tumor volume and body weight are measured regularly (e.g., twice weekly).

Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the

mean tumor volume between the treated and control groups. Statistical analysis is performed

to determine the significance of the anti-tumor effect.

Visualizations
Signaling Pathway of ENPP1 Inhibition
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Caption: Mechanism of action of Vizenpistat in the ENPP1-STING pathway.
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Experimental Workflow for In Vivo Tumor Growth
Inhibition Study
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Caption: A typical workflow for a preclinical in vivo tumor growth inhibition study.

Logical Comparison of ENPP1 Inhibitors
Vizenpistat (SR-8541A)

IC50: 1.4-3.6 nM Oral Bioavailability: ~50% (rodents)

Clinical Stage: Phase 1

RBS2418

Ki: 0.13-0.14 nM Oral Bioavailability: Yes

Clinical Stage: Phase 2

TXN10128

IC50: 4 nM Oral Bioavailability: 52.4% (mice)

Clinical Stage: Phase 1

ISM5939

IC50: 0.63 nM Oral Bioavailability: Yes

Clinical Stage: Pre-IND

Preclinical Alternatives

STF-1623 OC-1
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Caption: A logical grouping and comparison of key attributes for Vizenpistat and its

alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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